molecular formula C11H14F3N5 B15048516 N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine

Cat. No.: B15048516
M. Wt: 273.26 g/mol
InChI Key: GSHSBQOERJIALI-UHFFFAOYSA-N
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Description

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is a synthetic compound characterized by its unique pyrazole structure

Properties

Molecular Formula

C11H14F3N5

Molecular Weight

273.26 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine

InChI

InChI=1S/C11H14F3N5/c1-8-10(7-17-18(8)5-3-12)15-6-9-2-4-16-19(9)11(13)14/h2,4,7,11,15H,3,5-6H2,1H3

InChI Key

GSHSBQOERJIALI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCF)NCC2=CC=NN2C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine typically involves multiple steps. One common method includes the reaction of 4-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with thionyl chloride and N,N-dimethylformamide at 95°C to form 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. This intermediate is then reacted with pyridin-2-amine and triethylamine in dichloromethane at room temperature to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired outcome but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyrazole derivative with additional oxygen-containing functional groups, while reduction could result in a more saturated pyrazole structure.

Scientific Research Applications

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where pyrazole derivatives are known to be effective.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine apart from similar compounds is its specific substitution pattern and the presence of both difluoromethyl and fluoroethyl groups. These structural features may confer unique chemical and biological properties, making it a valuable compound for research and development.

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